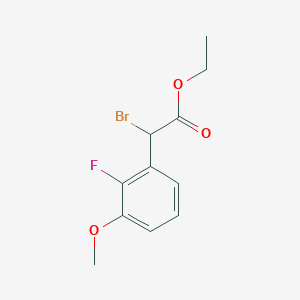
Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group, a fluoro group, and a methoxy group attached to a phenyl ring, which is further connected to an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the bromination of ethyl 2-(2-fluoro-3-methoxyphenyl)acetate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 2-(2-fluoro-3-methoxyphenyl)acetate.
Oxidation Reactions: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include ethyl 2-azido-2-(2-fluoro-3-methoxyphenyl)acetate, ethyl 2-thio-2-(2-fluoro-3-methoxyphenyl)acetate, and ethyl 2-alkoxy-2-(2-fluoro-3-methoxyphenyl)acetate.
Reduction Reactions: The major product is ethyl 2-(2-fluoro-3-methoxyphenyl)acetate.
Oxidation Reactions: Products include ethyl 2-(2-fluoro-3-methoxyphenyl)acetaldehyde and ethyl 2-(2-fluoro-3-methoxyphenyl)acetic acid.
Applications De Recherche Scientifique
Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate depends on the specific application and the target molecule. In general, the compound may interact with biological targets through covalent or non-covalent interactions. For example, in medicinal chemistry, it may act as an inhibitor of enzymes by forming a covalent bond with the active site or by binding to an allosteric site, thereby modulating the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-bromo-2-(2-fluoro-4-methoxyphenyl)acetate: Similar structure but with the methoxy group at a different position on the phenyl ring.
Ethyl 2-bromo-2-(2-fluoro-3-methylphenyl)acetate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 2-bromo-2-(2-fluoro-3-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of a methoxy group.
These compounds share similar reactivity patterns but may exhibit different physical and chemical properties due to the variations in their substituents.
Propriétés
Formule moléculaire |
C11H12BrFO3 |
|---|---|
Poids moléculaire |
291.11 g/mol |
Nom IUPAC |
ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H12BrFO3/c1-3-16-11(14)9(12)7-5-4-6-8(15-2)10(7)13/h4-6,9H,3H2,1-2H3 |
Clé InChI |
CEBFHMAGPXGNQZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=C(C(=CC=C1)OC)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


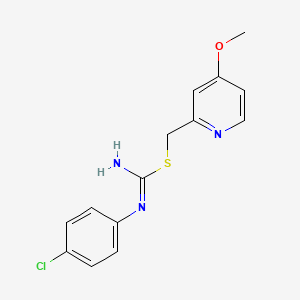
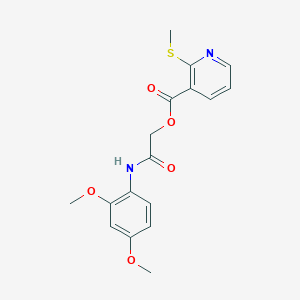

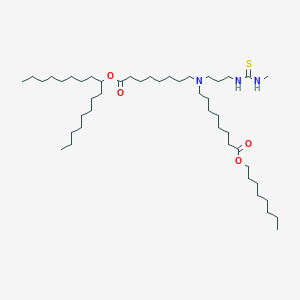
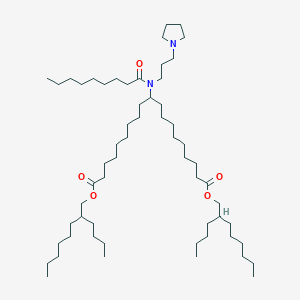
![7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13363308.png)
![6-(3,4-Diethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363311.png)
![1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine](/img/structure/B13363313.png)
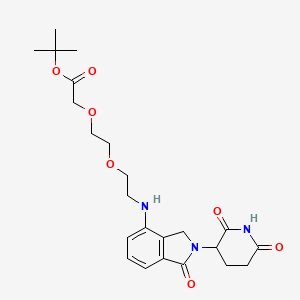
![2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13363323.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13363331.png)


![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363359.png)
